Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride
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Overview
Description
Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are widely recognized for their applications in various fields, including medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride typically involves the reaction of phenothiazine with 3-(8-azaspiro(4.5)dec-8-yl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenothiazine derivatives .
Scientific Research Applications
Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of the azaspiro group make it different from other phenothiazine derivatives, potentially leading to unique interactions and effects .
Properties
CAS No. |
6532-68-9 |
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Molecular Formula |
C24H31ClN2S |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
10-[3-(8-azaspiro[4.5]decan-8-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C24H30N2S.ClH/c1-3-10-22-20(8-1)26(21-9-2-4-11-23(21)27-22)17-7-16-25-18-14-24(15-19-25)12-5-6-13-24;/h1-4,8-11H,5-7,12-19H2;1H |
InChI Key |
RDBJPWBDQRIGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)CCCN3C4=CC=CC=C4SC5=CC=CC=C53.Cl |
Origin of Product |
United States |
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